molecular formula C9H15ClN2O B1438440 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride CAS No. 1172814-19-5

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride

Cat. No. B1438440
M. Wt: 202.68 g/mol
InChI Key: QQQPBSKNPJHCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is a chemical compound with the molecular formula C₉H₁₄N₂O·ClH . It has a molecular weight of 202.681 g/mol .


Molecular Structure Analysis

The molecular structure of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” consists of 9 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

The melting point of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is greater than 300°C . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Recyclization

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride has been utilized in the synthesis of various compounds. An efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene and its recyclization to 1,5-Diazaspiro[5.5]undec-2-ene and/or Spiro-Thieno[2,3-d]pyrimidin-4(1H)-one derivatives has been described, highlighting its versatility in chemical transformations (Shaker et al., 2011).

Bioactivity and Synthesis

Research on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes includes studies on compounds ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2. These compounds have potential use in the treatment of various disorders, including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).

Antiviral Activity

The compound has been involved in the discovery of novel CCR5 antagonists with potential antiviral activities. This includes the development of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists with attractive combinations of antiviral potency and pharmacokinetic profiles (Yang et al., 2009).

Anti-inflammatory Applications

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride has been used in green, novel, and efficient protocols for synthesizing Schiff bases with potential anti-inflammatory activity (Abdel-Mohsen & Hussein, 2014).

Spirocyclic Compounds

The compound has been identified in the isolation of new spirocyclic compounds from Gymnotheca involucrata, demonstrating its occurrence in natural products and its relevance in the study of natural compound structures (Zhang et al., 2018).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1,9-diazaspiro[5.5]undec-3-en-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h1-2,10H,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQPBSKNPJHCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC=CC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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